Bilirubin

Catalog No.
S618716
CAS No.
635-65-4
M.F
C33H36N4O6
M. Wt
584.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bilirubin

CAS Number

635-65-4

Product Name

Bilirubin

IUPAC Name

3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoic acid

Molecular Formula

C33H36N4O6

Molecular Weight

584.7 g/mol

InChI

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-14,34-35H,1-2,9-12,15H2,3-6H3,(H,36,43)(H,37,42)(H,38,39)(H,40,41)/b26-13-,27-14-

InChI Key

BPYKTIZUTYGOLE-IFADSCNNSA-N

Solubility

0.009 mg/mL at 25 °C

Synonyms

Bilirubin, Bilirubin IX alpha, Bilirubin, (15E)-Isomer, Bilirubin, (4E)-Isomer, Bilirubin, (4E,15E)-Isomer, Bilirubin, Calcium Salt, Bilirubin, Disodium Salt, Bilirubin, Monosodium Salt, Bilirubinate, Calcium, Calcium Bilirubinate, Calcium Salt Bilirubin, delta Bilirubin, delta-Bilirubin, Disodium Salt Bilirubin, Hematoidin, Monosodium Salt Bilirubin, Salt Bilirubin, Calcium

Canonical SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)C=C4C(=C(C(=O)N4)C=C)C

Isomeric SMILES

CC1=C(NC(=C1CCC(=O)O)CC2=C(C(=C(N2)/C=C\3/C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)/C=C\4/C(=C(C(=O)N4)C=C)C
  • Cardiovascular disease

    Research suggests that individuals with mildly elevated bilirubin levels might have a lower risk of developing cardiovascular diseases like atherosclerosis and coronary artery disease . This protective effect is attributed to bilirubin's potential to:

    • Reduce inflammation: Bilirubin's anti-inflammatory properties might help prevent the damage caused by chronic inflammation, a key contributor to cardiovascular disease .
    • Act as an antioxidant: Bilirubin's ability to scavenge free radicals, which can damage cells and contribute to disease development, might offer protection against cardiovascular complications .
  • Type 2 diabetes mellitus

    Studies have observed an association between higher bilirubin levels and a lower risk of developing type 2 diabetes . The exact mechanisms underlying this association are still being investigated, but bilirubin's potential role in improving insulin sensitivity and regulating glucose metabolism are areas of ongoing exploration.

  • Certain cancers

    Research suggests that individuals with higher bilirubin levels might have a lower risk of developing certain types of cancer, such as breast and pancreatic cancer . However, more research is needed to confirm these findings and understand the underlying mechanisms behind this potential protective effect.

Bilirubin is a red-orange compound that plays a crucial role in the metabolism of heme, which is derived from the breakdown of hemoglobin in red blood cells. It is primarily produced in the liver and spleen through a series of enzymatic reactions involving heme oxygenase and biliverdin reductase. Bilirubin exists in two forms: unconjugated (indirect) bilirubin, which is insoluble in water, and conjugated (direct) bilirubin, which is water-soluble after conjugation with glucuronic acid. This transformation allows for its excretion from the body via bile and urine .

Bilirubin formation occurs through a two-step enzymatic process:

  • Heme Catabolism: Heme is converted into biliverdin by the enzyme heme oxygenase, which releases carbon monoxide and ferrous iron. This reaction is the rate-limiting step in bilirubin production.
  • Reduction to Bilirubin: Biliverdin is then reduced to bilirubin by biliverdin reductase, resulting in the characteristic yellow pigment of bilirubin .

The chemical structure of bilirubin consists of an open-chain tetrapyrrole, making it structurally similar to other pigments like phycobilin and phytochrome .

Bilirubin serves several biological functions:

  • Antioxidant Properties: It acts as a potent antioxidant, protecting cells from oxidative stress by scavenging free radicals. This function is particularly significant in neural tissues where it can prevent excitotoxicity and neuronal death .
  • Physiological Role: Bilirubin may play a role in regulating inflammation and immune responses. Elevated levels of bilirubin have been associated with reduced incidence of certain diseases, including some cancers .
  • Toxicity: While bilirubin has beneficial properties, excessive accumulation can lead to conditions such as jaundice and kernicterus, particularly in newborns .

Bilirubin synthesis occurs mainly through the following processes:

  • Heme Oxygenase Reaction: The enzyme heme oxygenase catalyzes the conversion of heme to biliverdin.
  • Biliverdin Reduction: Biliverdin reductase reduces biliverdin to bilirubin using NADPH as a cofactor.
  • Conjugation: In hepatocytes, unconjugated bilirubin undergoes conjugation with glucuronic acid via uridine diphosphate-glucuronosyltransferase, rendering it water-soluble for excretion .

Bilirubin has several clinical applications:

  • Diagnostic Marker: Measurement of bilirubin levels in plasma is critical for diagnosing liver diseases and hemolytic disorders. The Van den Bergh reaction is commonly used for this purpose .
  • Therapeutic Potential: Due to its antioxidant properties, bilirubin is being investigated for potential therapeutic applications in conditions characterized by oxidative stress .

Studies have shown that bilirubin interacts with various biological molecules:

  • Proteins: Bilirubin binds to albumin in circulation, facilitating its transport to the liver.
  • Enzymes: It influences the activity of several enzymes involved in detoxification processes.
  • Immune Response: Elevated bilirubin levels may modulate immune responses by affecting cytokine production and signaling pathways .

Bilirubin shares structural similarities with several other compounds. Here are some notable comparisons:

CompoundStructure TypeSolubilityBiological Role
BilirubinOpen-chain tetrapyrroleInsoluble (unconjugated), soluble (conjugated)Antioxidant, waste product of heme metabolism
BiliverdinOpen-chain tetrapyrroleWater-solubleIntermediate in heme degradation
PhycobilinOpen-chain tetrapyrroleWater-solublePhotosynthetic pigment in algae
PhytochromeOpen-chain tetrapyrroleWater-solubleLight-sensing pigment in plants

Bilirubin's uniqueness lies in its dual role as both a waste product of heme degradation and a significant antioxidant agent. Unlike phycobilin and phytochrome, which primarily serve structural or functional roles in photosynthesis and light sensing, bilirubin's primary function relates to detoxification and protection against oxidative damage .

Physical Description

Light orange to reddish-brown solid; [Merck Index] Red powder; [Sigma-Aldrich MSDS]
Solid

XLogP3

2.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

6

Exact Mass

584.26348488 g/mol

Monoisotopic Mass

584.26348488 g/mol

Heavy Atom Count

43

UNII

RFM9X3LJ49

Related CAS

18422-02-1 (calcium salt)
93891-87-3 (di-hydrochloride salt)
635-65-4 (Parent)

Pharmacology

Bilirubin is a dark orange, yellow pigment that is the product of the breakdown of iron in the blood; it is conjugated in the liver and excreted in the bile.

MeSH Pharmacological Classification

Antioxidants

Other CAS

18422-02-1
93891-87-3
635-65-4

Metabolism Metabolites

Bilirubin has known human metabolites that include Bilirubin acyl-b-D-glucuronide (mixture) and 6-[3-[2-[[3-(2-carboxyethyl)-5-[(Z)-(4-ethenyl-3-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-2-yl]methyl]-5-[(Z)-(3-ethenyl-4-methyl-5-oxopyrrol-2-ylidene)methyl]-4-methyl-1H-pyrrol-3-yl]propanoyloxy]-3,4,5-trihydroxyoxane-2-carboxylic acid.

Wikipedia

Bilirubin

General Manufacturing Information

21H-Biline-8,12-dipropanoic acid, 2,17-diethenyl-1,10,19,22,23,24-hexahydro-3,7,13,18-tetramethyl-1,19-dioxo-: ACTIVE

Dates

Modify: 2023-08-15

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